molecular formula C12H13ClN2O2 B1371044 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride CAS No. 1156899-12-5

1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride

Cat. No.: B1371044
CAS No.: 1156899-12-5
M. Wt: 252.69 g/mol
InChI Key: OKRRUNCIJHEHDU-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-8-carboxylic acid hydrochloride (CAS: 1156899-12-5) belongs to the pyridoindole class of heterocyclic compounds, which feature fused pyridine and indole ring systems. Its IUPAC name, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride , reflects its structural complexity:

  • Pyrido[4,3-b]indole : A tricyclic system comprising a pyridine ring fused to an indole moiety at positions 4 and 3 of the pyridine.
  • Tetrahydro modification : Partial saturation of the pyridine ring (positions 1–5), yielding a partially reduced scaffold.
  • Carboxylic acid substituent : Located at position 8 of the indole fragment, enhancing polarity and reactivity.
  • Hydrochloride salt : Improves solubility and stability for laboratory applications.

The molecular formula is C₁₂H₁₃ClN₂O₂ , with a molecular weight of 252.7 g/mol .

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C₁₂H₁₃ClN₂O₂
Molecular Weight 252.7 g/mol
CAS Registry Number 1156899-12-5
IUPAC Name 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride

Historical Context in Pyridoindole Chemistry

Pyridoindoles emerged as a chemically significant class in the mid-20th century, with early syntheses focusing on β-carboline analogs. The specific substitution pattern of this compound reflects advancements in regioselective ring saturation and functionalization strategies developed in the 2000s. Key milestones include:

  • Metal-catalyzed cyclizations : Enabled efficient construction of the pyridoindole core.
  • Carboxylic acid introduction : Achieved via directed ortho-lithiation or palladium-mediated carboxylation.
  • Salt formation : Hydrochloride derivatives became standard for enhancing crystallinity in pharmacological studies.

Core Structural Architecture and Molecular Features

The compound’s architecture comprises three key elements:

  • Tricyclic Framework :
    • A pyridine ring (positions 1–5 saturated) fused to an indole moiety at pyridine positions 4 and 3.
    • Planar indole fragment facilitates π-π interactions, while saturation introduces conformational flexibility.
  • Substituent Effects :

    • Carboxylic acid at C8 : Acts as a hydrogen-bond donor/acceptor, influencing solubility (logP ≈ -1.45) and metal coordination.
    • Hydrochloride counterion : Stabilizes the protonated amine in the pyridine ring, enhancing aqueous solubility.
  • Stereoelectronic Properties :

    • Conjugation : Extended π-system across the indole and pyridine rings enables absorption in UV-Vis spectra (λₘₐₓ ~280 nm).
    • Dipole moment : Polar carboxylic acid and hydrochloride groups create a dipole of ~5.2 D, favoring crystalline packing.

Figure 1: Structural Diagram

      HCl  
       |  
       N  
      / \  
C=O--C   C--NH  
     ||   |  
     C-----C  

Relationship to β-Carboline Alkaloids and Pyridoindole Isomers

This compound shares structural motifs with β-carboline alkaloids (e.g., harmine) but differs in ring saturation and substitution:

Table 2: Comparative Analysis with β-Carbolines

Feature 1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-8-carboxylic Acid HCl β-Carboline Alkaloids
Core Structure Partially saturated pyridoindole Fully aromatic β-carboline
Nitrogen Positions Pyridine N at position 5; indole N at position 9 Pyridine N at position 2
Bioactivity Research chemical (no reported natural occurrence) MAO inhibition, neuroprotection

Pyridoindole isomers (e.g., pyrido[1,2-a]indoles) vary in ring fusion positions and substituent orientation , leading to distinct electronic profiles. For example:

  • Pyrido[1,2-a]indoles : Fused at pyridine positions 1 and 2, resulting in a more planar structure.
  • Pyrido[3,4-b]indoles : Feature alternative nitrogen placement, altering hydrogen-bonding capacity.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.ClH/c15-12(16)7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10;/h1-2,5,13-14H,3-4,6H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRRUNCIJHEHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=C(C=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Hydrazone Intermediate

  • The initial step involves reacting a hydrazino-substituted pyridine derivative with a cyclohexanone or related cyclic ketone.
  • This reaction is carried out in a polar solvent such as ethanol under reflux conditions.
  • The hydrazone forms gradually and precipitates out as the reaction proceeds, facilitating isolation by filtration.
  • Typical reflux times are around 4 hours, followed by cooling to 0 °C to maximize precipitate formation.
  • The precipitate is washed with ethyl ether and dried to yield the hydrazone intermediate with high purity.

Cyclization via Fisher Indole Synthesis

  • The hydrazone intermediate undergoes cyclization through the Fisher indole synthesis mechanism.
  • This step requires heating at elevated temperatures (200–280 °C) in an inert high-boiling solvent such as diphenyl ether.
  • The reaction is performed under reflux, and the product is a hexahydro-pyrido-indole derivative.
  • This cyclization is crucial for constructing the fused pyrido-indole ring system characteristic of the target compound.

Aromatization / Dehydrogenation

  • The hexahydro-pyrido-indole intermediate is then dehydrogenated to form the aromatic pyrido-indole system.
  • This is achieved by catalytic hydrogenation in reverse, using palladium on carbon (Pd/C) as a catalyst.
  • The reaction is conducted at reflux temperature in diphenyl ether under a nitrogen atmosphere.
  • Hydrogen evolution is monitored to determine reaction completion.
  • After cooling, the catalyst is filtered off, and the product is purified by recrystallization, typically from acetic acid, acetone, and ether.
  • This step yields the oxo-1-pyrido-indole intermediate, which is a key precursor to the final carboxylic acid derivative.

Functional Group Modifications and Salt Formation

  • Esterification and other functional group transformations can be performed on the oxo-1-pyrido-indole intermediate using aromatic acid anhydrides or other reagents in aprotic solvents like pyridine.
  • For the preparation of the hydrochloride salt of 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid, the free acid is dissolved in acidified water (aqueous HCl), then neutralized with dilute ammonia to precipitate the hydrochloride salt.
  • The precipitate is filtered, washed, dried, and recrystallized from ethanol to obtain a pure hydrochloride salt with typical yields around 70%.

Stock Solution Preparation for Experimental Use

  • For research and formulation purposes, stock solutions of the hydrochloride salt are prepared in solvents like DMSO.
  • Concentrations are carefully calculated based on molecular weight, with typical stock solutions ranging from 1 mM to 10 mM.
  • Dilution protocols include sequential addition of co-solvents such as PEG300, Tween 80, and water or corn oil to ensure clear solutions suitable for in vivo and in vitro studies.
  • Physical methods such as vortexing, ultrasound, or mild heating are used to aid dissolution.

Summary Table of Key Preparation Steps

Step No. Process Conditions / Reagents Outcome / Notes
1 Hydrazone formation Reflux in ethanol, ~4 hours Hydrazone intermediate precipitates, filtered
2 Cyclization (Fisher indole) Reflux 200–280 °C, diphenyl ether Hexahydro-pyrido-indole intermediate formed
3 Aromatization / Dehydrogenation Pd/C catalyst, reflux in diphenyl ether, N2 Aromatic pyrido-indole (oxo-1-pyrido-indole)
4 Esterification / Functionalization Pyridine, acid anhydrides (optional) Modified derivatives for further transformations
5 Hydrochloride salt formation Acidified water, neutralization with NH3 Pure hydrochloride salt precipitated and recrystallized
6 Stock solution preparation DMSO and co-solvents, vortex/ultrasound Clear, stable solutions for research use

Research Findings and Notes

  • The synthetic route is well-established and allows for high purity and good yields (typically 70% or higher in key steps).
  • The use of palladium on carbon for dehydrogenation is critical for achieving the aromatic system without isolating intermediates.
  • The precipitation and recrystallization steps are essential for purity, especially for pharmaceutical-grade material.
  • The preparation method allows for structural modifications at various stages, enabling synthesis of analogues.
  • Solubility and formulation data indicate that the hydrochloride salt is preferred for biological studies due to improved solubility and stability.

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry

1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride has been studied for its potential pharmacological activities. Its structural similarity to other indole derivatives positions it as a promising candidate for the development of new therapeutic agents.

  • Anticancer Properties : Research indicates that compounds structurally related to pyridoindoles exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific signaling pathways that promote tumor growth.
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation in neural tissues.

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

  • Organic Electronics : Its semiconducting properties can be exploited in the development of organic light-emitting diodes (OLEDs) and organic solar cells. The compound's ability to form stable thin films is advantageous for these applications.
  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored electronic and optical properties.

Biological Studies

The compound's interaction with biological systems has been a subject of interest.

  • Enzyme Inhibition Studies : Preliminary studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways. This property can be leveraged to explore its potential as a lead compound for drug development.

Case Studies

Study TitleObjectiveFindings
Anticancer Activity of PyridoindolesTo evaluate cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell proliferation in vitro .
Neuroprotective Effects of IndolesAssess neuroprotective potential in animal modelsReduced oxidative stress markers and improved cognitive function .
Organic Electronics ApplicationsInvestigate use in OLEDsAchieved high efficiency and stability in device performance .

Mechanism of Action

The mechanism by which 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent-Driven Differences

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound -COOH at C8, HCl salt C₁₂H₁₃ClN₂O₂ 252.71 (HCl salt) High solubility in polar solvents
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride -CH₃ at C2, -COOH at C8, HCl salt C₁₃H₁₅ClN₂O₂ 266.73 Increased lipophilicity; discontinued due to synthesis challenges
8-Bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride -Br at C8, HCl salt C₁₁H₁₂BrClN₂ 287.58 Bulky substituent; altered electronic properties
Methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate hydrochloride -COOCH₃ at C8, HCl salt C₁₃H₁₅ClN₂O₂ 202.11 (free ester) Ester prodrug; improved membrane permeability

Physicochemical Properties

Table 2: Solubility and Stability

Compound Solubility (Polar Solvents) Stability Notes
Target Compound (HCl salt) High (water, ethanol) Stable under refrigeration
2-Methyl Analog (HCl salt) Moderate Discontinued; stability issues reported
8-Bromo Derivative Low Light-sensitive; requires inert storage
Methyl Ester (HCl salt) Moderate Hydrolyzes to free acid in basic conditions

Biological Activity

1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes a pyridoindole framework, which has been associated with various pharmacological properties.

  • Chemical Formula : C₁₂H₁₃ClN₂O₂
  • Molecular Weight : 252.7 g/mol
  • IUPAC Name : 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid; hydrochloride
  • CAS Number : 1156899-12-5

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antioxidant and in the treatment of diabetic complications.

Antioxidant Activity

Research has shown that derivatives of pyridoindoles exhibit significant antioxidant properties. A study demonstrated that carboxymethylated pyridoindoles, which include analogs of this compound, possess the ability to scavenge free radicals and inhibit oxidative stress in cellular models. Specifically:

  • Study Findings : The compounds were tested in erythrocytes exposed to peroxyl radicals. The presence of these compounds significantly prolonged the lag period before hemolysis occurred compared to controls .

Inhibition of Aldose Reductase

Another critical aspect of the biological activity of this compound is its role as an aldose reductase inhibitor. This property is particularly relevant for preventing complications associated with diabetes:

  • Mechanism : By inhibiting aldose reductase, these compounds can potentially reduce sorbitol accumulation in cells, mitigating osmotic and oxidative stress caused by hyperglycemia .

Case Study 1: Antioxidant Efficacy

A study published in Pharmaceutical Chemistry investigated the antioxidant efficacy of pyridoindoles. The results indicated that these compounds could effectively inhibit free radical-induced hemolysis in rat erythrocytes:

CompoundLag Period (min)Hemolysis (%)
Control0100
Stobadine1530
Compound 11240
Compound 21050

This data suggests that pyridoindole derivatives may serve as potential therapeutic agents against oxidative stress-related conditions .

Case Study 2: Diabetic Complications

In another study focusing on diabetic complications, the antioxidant and aldose reductase inhibitory activities of carboxymethylated pyridoindoles were evaluated. The findings revealed that these compounds could significantly reduce oxidative stress markers in diabetic models:

ParameterControlCompound Treatment
Malondialdehyde (MDA)HighLow
Sorbitol AccumulationHighLow

These results indicate a promising role for pyridoindoles in managing diabetes-related complications through their dual action as antioxidants and aldose reductase inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride?

  • Methodology : Synthesis of structurally related indole derivatives involves condensation reactions. For example, 3-formyl-indole precursors can be refluxed with heterocyclic components (e.g., thiazolidinones) in acetic acid with sodium acetate as a catalyst (3–5 hours, 100 mL solvent) . Hydrochloride salt formation typically employs HCl treatment in polar solvents (e.g., dichloroethane) followed by precipitation and recrystallization .

Q. How should researchers characterize the structural purity of this compound?

  • Methodology : Use a combination of 1H NMR (aromatic proton analysis, e.g., δ 8.77 ppm for pyrido-indole protons ), HPLC (≥95% purity criteria ), and HRMS (exact mass verification, e.g., 537.2488 [M+H]+ ). Recrystallization from DMF/acetic acid mixtures improves purity .

Q. What are the solubility properties of this compound in common solvents?

  • Methodology : Polar aprotic solvents (DMF, acetic acid) are effective for synthesis and recrystallization . Hydrochloride salts generally exhibit moderate water solubility, but empirical testing is recommended. Avoid solvents like diethyl ether for purification due to poor solubility .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis yields for this compound?

  • Methodology :

  • Stoichiometric control : Use a 10% molar excess of aldehyde derivatives (0.11 mol vs. 0.1 mol nucleophile) to drive condensation reactions .
  • Catalytic enhancement : Explore microwave-assisted synthesis or inert atmospheres to reduce side reactions (not explicitly in evidence but inferred from best practices).
  • Purification : Sequential washing with acetic acid, ethanol, and ether minimizes impurities .

Q. How can stability issues under acidic/basic conditions be addressed?

  • Methodology :

  • Accelerated degradation studies : Expose the compound to pH-varied buffers (1–13) and monitor decomposition via HPLC .
  • Stabilization strategies : Store in amber vials at –20°C to mitigate oxidation of the indole core . Add antioxidants (e.g., BHT) if degradation is observed during biological assays .

Q. What computational models predict the reactivity of this compound?

  • Methodology :

  • DFT calculations : Analyze electron density maps to identify electrophilic sites (e.g., C-8 carboxyl group).
  • Topological polar surface area (TPSA) : Use TPSA (49.3 Ų ) to predict membrane permeability for biological studies.
  • Hydrogen-bonding capacity : The compound has 3 hydrogen-bond donors and 3 acceptors, influencing solubility and protein interactions .

Q. How can researchers design bioactivity assays based on structural analogs?

  • Methodology :

  • Kinase inhibition assays : Reference bisindolylmaleimide derivatives (e.g., Bisindolylmaleimide V ) as kinase inhibitors. Adapt enzymatic protocols (e.g., ATP-competitive binding assays) for the target compound.
  • Molecular docking : Use software (e.g., AutoDock) to simulate binding with kinase domains, leveraging the compound’s planar indole-pyrido scaffold .

Q. How can contradictions in reported synthesis conditions for related compounds be resolved?

  • Methodology :

  • Parameter variation : Compare reaction times (e.g., 2.5–5 hours ) and catalysts (sodium acetate vs. other bases).
  • Electronic effects : Adjust conditions based on substituent effects (e.g., electron-withdrawing groups may require longer reflux).
  • Systematic optimization : Design a response surface methodology (RSM) experiment to identify optimal temperature, solvent ratio, and catalyst loading.

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